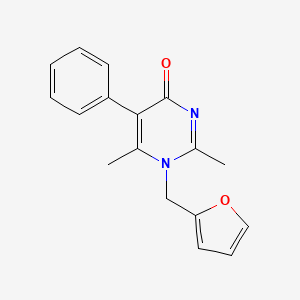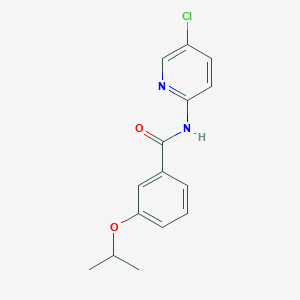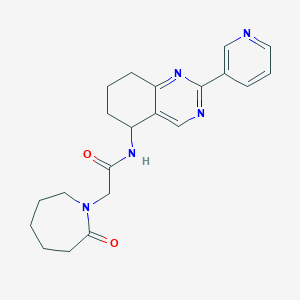![molecular formula C20H26N2O2 B5650881 3-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-2-naphthol](/img/structure/B5650881.png)
3-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of naphthol derivatives often involves multi-component reactions or catalyzed processes for efficiency and yield optimization. For instance, a three-component reaction between 2-naphthol, an aromatic aldehyde, and 2-aminopyrimidine catalyzed by p-toluenesulfonic acid offers a route for synthesizing naphthalen-2-ol derivatives (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009). Such methodologies highlight the flexibility and adaptability of naphthol as a foundational component in organic synthesis.
Molecular Structure Analysis
The structural analysis of naphthol derivatives, including spectroscopic and crystallographic techniques, provides insights into their molecular geometry, conformation, and electronic structure. For example, the synthesis and characterization of specific naphthalene derivatives have been detailed through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010), offering a comprehensive understanding of their molecular architecture.
Chemical Reactions and Properties
Naphthol derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the interaction of naphthols with dimethyl acetylenedicarboxylate in the presence of phosphites leads to the synthesis of stable oxa-phosphaphenanthrenes and benzochromene derivatives (Yavari, Anary‐Abbasinejad, & Hossaini, 2003). Such reactions underscore the chemical reactivity and potential applications of naphthol derivatives in synthetic chemistry.
Physical Properties Analysis
The physical properties of naphthol derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. Studies on related compounds, like the synthesis and photophysical study of probes based on dimethylaminonaphthalene (Cerezo et al., 2001), provide valuable data on the physical behavior of these molecules in various environments.
Chemical Properties Analysis
The chemical properties of naphthol derivatives, including acidity, basicity, reactivity towards different reagents, and their ability to participate in various chemical transformations, are fundamental to their utility in organic synthesis and potential applications. The synthesis of 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthol and its isomers from naphthol derivatives, involving Grignard reactions and hetero Diels–Alder dimerization, highlights the chemical versatility of these compounds (Menezes et al., 2011).
Propiedades
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(3-hydroxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-4-7-16-12-22(13-18(16)21(2)3)20(24)17-10-14-8-5-6-9-15(14)11-19(17)23/h5-6,8-11,16,18,23H,4,7,12-13H2,1-3H3/t16-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUIFWWSMLQSD-SJLPKXTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-2-naphthol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aR,6aR)-2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5650798.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650804.png)
![7-methyl-3-phenyl-3H-pyrido[2,1-b]purin-10-ium-2-olate](/img/structure/B5650825.png)



![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5650850.png)
![(3R*,4S*)-3,4-dimethyl-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinol](/img/structure/B5650859.png)


![N-ethyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5650875.png)


![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5650908.png)